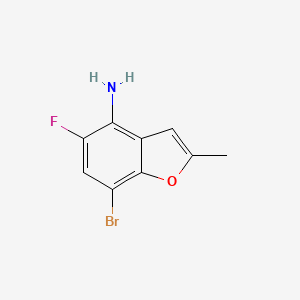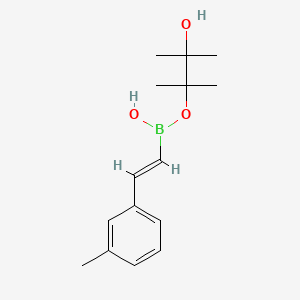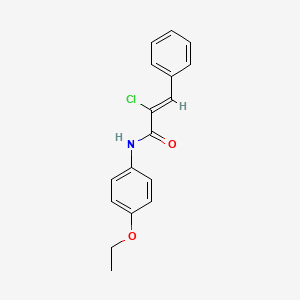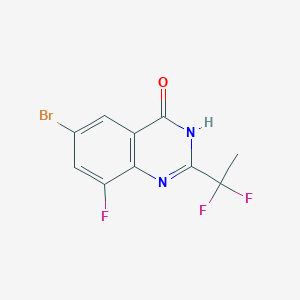
tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate is a compound of significant interest in organic chemistry due to its unique structural features and potential applications. The compound contains a piperidine ring substituted with a tert-butyl group, a fluorine atom, a hydroxyl group, and a carboxylate ester. These functional groups confer distinct chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the stereoselective synthesis, which ensures the correct configuration of the chiral centers. The process may involve:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: The carboxylate ester is formed through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups enable it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and elicit specific physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of both a fluorine atom and a hydroxyl group on the piperidine ring, along with the tert-butyl ester, imparts distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H20FNO3 |
|---|---|
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h8,14H,5-7H2,1-4H3/t8?,11-/m1/s1 |
InChI-Schlüssel |
BSBXMDFINYFUID-QHDYGNBISA-N |
Isomerische SMILES |
C[C@]1(CN(CCC1O)C(=O)OC(C)(C)C)F |
Kanonische SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)



![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)





![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)
![methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride](/img/structure/B14801900.png)

![Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801910.png)
